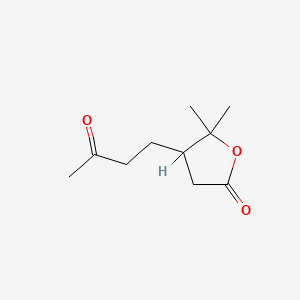

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-

Description

Properties

IUPAC Name |

5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)4-5-8-6-9(12)13-10(8,2)3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQSAIIDOMEEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CC(=O)OC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-81-1, 16091-70-6 | |

| Record name | 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC140621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC127945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEPTANOIC ACID, | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-4-METHYL-3-(3-OXOBUTYL)-VALERIC ACID GAMMA-LACTONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2-butanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst can yield the desired furanone compound.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes and optimized reaction conditions are often employed to enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the furanone ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- CAS Number : 4436-81-1

- IUPAC Name : 5,5-Dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one

The furanone structure is characterized by a five-membered lactone ring containing oxygen, which influences its reactivity and interaction with other compounds. The specific substitution pattern on the furanone ring enhances its potential applications as both a catalyst and a pharmaceutical lead compound.

Biological Activities

Research has indicated that 2(3H)-Furanone exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Activity : Potential antioxidant properties have been noted, which could be beneficial in preventing oxidative stress-related diseases.

- Pharmacological Potential : The compound's structural characteristics make it an attractive candidate for drug development, particularly in targeting metabolic pathways.

Applications in Pharmaceuticals

The unique properties of 2(3H)-Furanone allow it to be explored for various pharmaceutical applications:

- Lead Compound Development : Its structural features can be modified to develop new therapeutic agents targeting specific diseases.

- Drug Formulation : The compound could serve as an excipient or active ingredient in drug formulations due to its solubility and stability profiles.

Catalytic Applications

2(3H)-Furanone has also been investigated for its catalytic properties:

- Catalyst in Organic Reactions : Its ability to facilitate reactions such as esterification and carbonyl addition makes it valuable in organic synthesis.

- Green Chemistry Applications : The use of this compound as a catalyst aligns with principles of green chemistry by potentially reducing waste and improving reaction efficiency.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on the antimicrobial effects of 2(3H)-Furanone demonstrated significant inhibition against specific bacterial strains, suggesting its potential as an alternative antibiotic.

-

Pharmacokinetics Investigation :

- Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, indicating its viability as a drug candidate.

-

Catalytic Efficiency Evaluation :

- An evaluation of its catalytic properties showed that 2(3H)-Furanone could effectively catalyze esterification reactions under mild conditions, highlighting its utility in organic synthesis.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.232 g/mol

- CAS Registry Number : 4436-81-1

- IUPAC Name : 5,5-Dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one

- Synonyms: Includes 4-hydroxy-4-methyl-3-(3-oxobutyl)-valeric acid γ-lactone and 5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one .

Structural Features :

- A γ-lactone with a furanone core.

- Substituents: Two methyl groups at positions 5 and 5, and a 3-oxobutyl group at position 2.

Physicochemical Properties :

- Polar Surface Area (PSA) : 43.37 Ų (indicative of moderate polarity) .

- LogP : ~1.7 (moderate lipophilicity) .

Comparison with Structurally Similar Compounds

Dihydro-5,5-dimethyl-2(3H)-furanone

- Molecular Formula : C₇H₁₂O₃

- CAS : 57280-22-5

- Key Differences :

- Lacks the 3-oxobutyl substituent at position 4.

- Simpler structure with only methyl groups at positions 5 and 5.

- Properties :

Dihydro-4-methyl-2(3H)-furanone

Dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone (R-configuration)

- Molecular Formula : C₁₁H₁₆O₂

- CAS : 17779-19-0

- Key Differences :

- Properties :

Dihydro-4-hydroxy-2(3H)-furanone

- Molecular Formula : C₄H₆O₃

- CAS : 5469-16-9

- Key Differences :

- Hydroxyl group at position 4 instead of 3-oxobutyl.

- Properties :

Structural and Functional Analysis

Substituent Impact on Reactivity

- May participate in biochemical pathways (e.g., terpenoid biosynthesis) .

- Methyl Groups at 5,5 :

- Provide steric hindrance, stabilizing the lactone ring against hydrolysis.

Biological Activity

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-, also known as 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 184.23 g/mol . This compound has been studied for its potential applications in various fields, including food science and pharmacology.

The chemical structure of 2(3H)-furanone is characterized by a furanone ring, which contributes to its unique properties. Key physical and chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.2322 g/mol |

| CAS Number | 4436-81-1 |

| LogP | 1.69730 |

| PSA (Polar Surface Area) | 43.37000 |

Antimicrobial Properties

Research indicates that 2(3H)-furanone exhibits broad-spectrum antimicrobial activity. A study found that this compound can inhibit various human pathogenic microorganisms, including antibiotic-resistant strains . The antimicrobial mechanism is believed to be energy-dependent, with no hemolytic effects on human erythrocytes observed.

Case Study: Antifungal Activity

In a specific investigation, the antifungal effects of 2(3H)-furanone were evaluated against Candida albicans. The results demonstrated that the compound effectively inhibited the dimorphic transition induced by fetal bovine serum (FBS), a critical factor in the pathogenesis of C. albicans infections. The compound was shown to arrest the cell cycle at the S and G2/M phases in yeast cells, indicating its potential as an anti-infective agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, functioning as both a pro-oxidant and an anti-oxidant depending on the conditions . This dual role can be particularly beneficial in food preservation and health applications, where oxidative stress is a concern.

Toxicological Profile

Despite its beneficial properties, caution is advised regarding the toxicological aspects of 2(3H)-furanone. It has been classified as harmful if swallowed and may cause serious eye irritation . Therefore, its application must be carefully managed to mitigate potential risks.

Applications in Food Science

Due to its aromatic properties, 2(3H)-furanone is utilized in flavoring agents for food products such as jams and beverages . Its ability to enhance flavor profiles while also providing antimicrobial benefits makes it an attractive candidate for food preservation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-?

Answer:

The compound can be synthesized via enzymatic and non-enzymatic pathways. Evidence from EC 1.14.13.51 (6-oxocineole dehydrogenase) indicates that enzymatic oxidation of 6-oxocineole with NADPH and oxygen produces a lactone intermediate, which undergoes non-enzymatic cleavage and cyclization to yield the target compound . Non-enzymatic routes include derivatization via semicarbazone or oxime formation, as observed in studies of analogous furanones (e.g., 4-semicarbazone and 4-oxime derivatives) . Key steps involve functional group protection, condensation reactions, and purification via column chromatography.

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Answer:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the lactone ring and substituents (e.g., 3-oxobutyl group). For example, IR peaks near 1770 cm⁻¹ indicate the carbonyl stretch of the furanone .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular formula (e.g., C₁₁H₁₆O₃) and fragmentation patterns. NIST databases provide reference spectra for comparison .

- Chromatography: Gas chromatography (GC) with polar columns (e.g., HP-FFAP) and temperature ramping optimizes separation and purity analysis .

Advanced: How can enzymatic pathways be leveraged for sustainable biosynthesis of this compound?

Answer:

The enzyme 6-oxocineole dehydrogenase (EC 1.14.13.51) catalyzes the oxidation of 6-oxocineole, producing an intermediate that spontaneously forms the lactone. Researchers can optimize this pathway by:

- Adjusting NADPH/NADP⁺ ratios to enhance redox balance.

- Engineering microbial hosts (e.g., E. coli or S. cerevisiae) to overexpress the enzyme.

- Monitoring reaction conditions (pH, temperature) to favor lactonization .

Advanced: What derivatization strategies enhance the antibacterial activity of this furanone?

Answer:

Derivatization focuses on modifying the 3-oxobutyl group or lactone ring:

- Functional Group Addition: Introducing chlorine or sulfonyl groups (e.g., 3-(3-fluorophenyl)-4-(4-methylsulfonylphenyl) derivatives) improves biofilm inhibition against Pseudomonas aeruginosa .

- Polymer Conjugation: Covalent attachment to polymers (e.g., dental resins) reduces cytotoxicity while retaining antibacterial properties, as demonstrated in studies of 2(5H)-furanone derivatives .

- SAR Studies: Systematic variation of substituents and in vitro testing against Gram-positive/-negative pathogens identify optimal pharmacophores.

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Standardized Assays: Use consistent bacterial strains (e.g., ATCC standards) and minimal inhibitory concentration (MIC) protocols.

- Computational Modeling: Molecular docking or QSAR models predict bioactivity trends based on substituent electronegativity or steric effects .

- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., RIFM safety assessments) to identify confounding variables .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. For spills, use absorbent materials and avoid dust generation .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: Which computational tools predict reactivity and target interactions?

Answer:

- Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic sites on the lactone ring .

- Molecular Dynamics (MD): Simulates binding to bacterial enzymes (e.g., P. aeruginosa quorum-sensing proteins) to guide derivative design .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Advanced: How do substituents like sulfonyl groups alter toxicological profiles?

Answer:

- Toxicokinetics: Sulfonyl groups increase metabolic stability but may enhance hepatotoxicity, as seen in rodent studies (e.g., TDLo = 10 mg/kg) .

- Reactive Oxygen Species (ROS): Electron-withdrawing substituents (e.g., -SO₂CH₃) can induce oxidative stress, requiring in vitro ROS assays for risk assessment .

- Regulatory Compliance: Refer to ECHA guidelines for hazard classification and permissible exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.